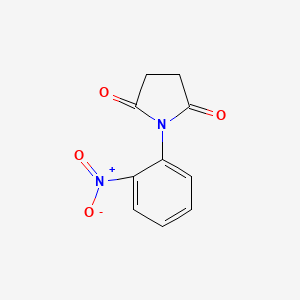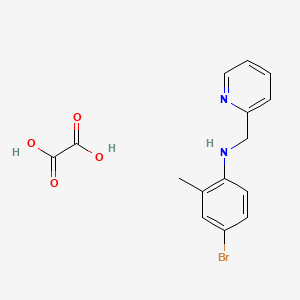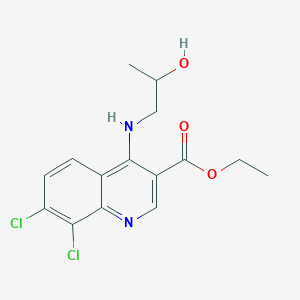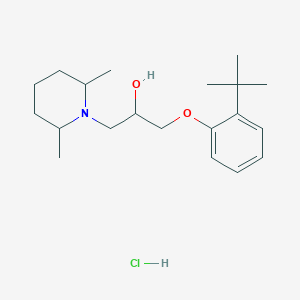
1-(2-Nitrophenyl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Nitrophenyl)pyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by a pyrrolidine ring substituted with a nitrophenyl group at the 1-position and two keto groups at the 2 and 5 positions. It is known for its versatile applications in various fields, including medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitrophenyl)pyrrolidine-2,5-dione typically involves the reaction of 2-nitroaniline with maleic anhydride. The reaction proceeds through a cyclization process, forming the pyrrolidine ring with the nitrophenyl group attached. The reaction conditions often include heating the reactants in a suitable solvent, such as acetic acid, to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results.
化学反应分析
Types of Reactions: 1-(2-Nitrophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide, acidic or basic conditions.
Major Products Formed:
Reduction: 1-(2-Aminophenyl)pyrrolidine-2,5-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitroso derivatives or other oxidized forms.
科学研究应用
1-(2-Nitrophenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of bioactive molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(2-Nitrophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in various binding interactions with enzymes or receptors, influencing their activity. The compound’s ability to undergo reduction and substitution reactions allows it to modify biological molecules, leading to changes in their function. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
1-(2-Nitrophenyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(2-Aminophenyl)pyrrolidine-2,5-dione: The reduced form of the compound, with an amino group instead of a nitro group.
1-(2-Nitrophenyl)pyrrolidine-2-one: A related compound with a single keto group at the 2-position.
1-(2-Nitrophenyl)pyrrolidine-3,4-dione: A derivative with keto groups at the 3 and 4 positions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and keto groups, which confer distinct chemical reactivity and biological activity.
属性
IUPAC Name |
1-(2-nitrophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-9-5-6-10(14)11(9)7-3-1-2-4-8(7)12(15)16/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSVOVGJEHQTBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387221 |
Source


|
| Record name | ST078238 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18377-52-1 |
Source


|
| Record name | ST078238 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-{4-[(3-methylbenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4970290.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(3,4-difluorobenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B4970295.png)
![N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B4970296.png)

![4-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4970318.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylacetamide](/img/structure/B4970325.png)

![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride](/img/structure/B4970336.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B4970346.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4970352.png)
![4-[(ethylsulfonyl)amino]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B4970360.png)

![4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4970385.png)
![5-{2-[5-(4-bromophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B4970403.png)
